molecular formula C14H16ClN3O B6638816 7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide

7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide

Cat. No. B6638816
M. Wt: 277.75 g/mol
InChI Key: BJGLRSRPMBCQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide is a synthetic compound that belongs to the class of quinoline-based drugs. It is also known as CQ or chloroquine. The compound has been widely used in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the heme polymerase enzyme in the parasite, which is responsible for the breakdown of heme into non-toxic molecules. The accumulation of toxic heme molecules leads to the death of the parasite. In addition, the compound has been shown to inhibit the replication of certain viruses by interfering with their entry into host cells.
Biochemical and Physiological Effects:
7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations. It has been shown to have cytotoxic effects on certain cell lines, and its efficacy varies depending on the type of cancer being studied.

Future Directions

There are several future directions for the study of 7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide. One direction is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Another direction is the study of the compound's potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the compound could be used as a tool for the study of the mechanism of action of various drugs and for the development of new drugs.

Synthesis Methods

The synthesis of 7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide involves the reaction of 7-chloroquinoline with N,N-dimethyl-1,2-ethanediamine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide has been widely used in scientific research due to its potential therapeutic applications. The compound has been shown to have antimalarial, antiviral, and anticancer properties. It has also been used as a tool for studying the mechanism of action of various drugs and for the development of new drugs.

properties

IUPAC Name

7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-18(2)8-7-16-14(19)12-6-4-10-3-5-11(15)9-13(10)17-12/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGLRSRPMBCQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=NC2=C(C=CC(=C2)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide

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